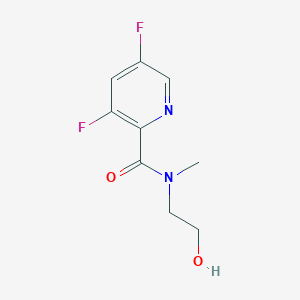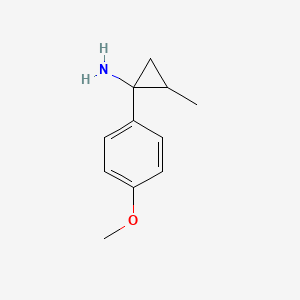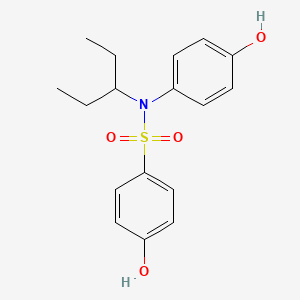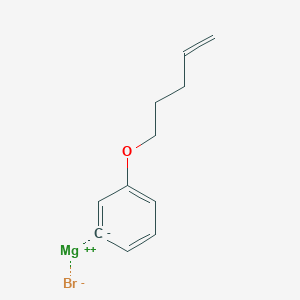
Magnesium;pent-4-enoxybenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;pent-4-enoxybenzene;bromide is an organometallic compound that combines magnesium, pent-4-enoxybenzene, and bromide. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions. It is a versatile reagent used in various chemical transformations and has significant implications in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;pent-4-enoxybenzene;bromide typically involves the reaction of pent-4-enoxybenzene with magnesium in the presence of a bromide source. One common method is to react pent-4-enoxybenzene with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to form the Grignard reagent. The reaction is usually initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure complete reaction and high yield. The reaction mixture is typically quenched with a suitable electrophile to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;pent-4-enoxybenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the decomposition of the Grignard reagent. Solvents like THF or diethyl ether are commonly used .
Major Products Formed
The major products formed from reactions involving this compound are typically alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. Other products can include substituted alkanes and alkenes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Magnesium;pent-4-enoxybenzene;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and fine chemicals
Mecanismo De Acción
The mechanism of action of magnesium;pent-4-enoxybenzene;bromide involves the formation of a highly reactive Grignard reagent. This reagent acts as a nucleophile, attacking electrophilic centers in various substrates. The magnesium atom coordinates with the oxygen of the ether solvent, stabilizing the reactive intermediate and facilitating the nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium bromide: Used as a catalyst in organic synthesis.
Pent-4-enylmagnesium bromide: Another Grignard reagent with similar reactivity.
Phenylmagnesium bromide: Commonly used in organic synthesis for forming carbon-carbon bonds
Uniqueness
Magnesium;pent-4-enoxybenzene;bromide is unique due to its specific structure, which combines the reactivity of a Grignard reagent with the functional group of pent-4-enoxybenzene. This allows for selective reactions and the formation of complex molecules that are not easily accessible with other reagents.
Propiedades
Fórmula molecular |
C11H13BrMgO |
|---|---|
Peso molecular |
265.43 g/mol |
Nombre IUPAC |
magnesium;pent-4-enoxybenzene;bromide |
InChI |
InChI=1S/C11H13O.BrH.Mg/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,4-5,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
MAHQQFUEGCDZQI-UHFFFAOYSA-M |
SMILES canónico |
C=CCCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)
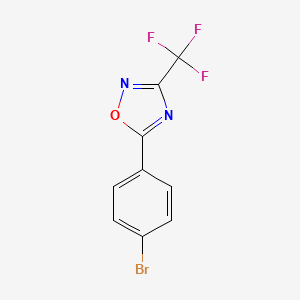
![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![methyl 2-[(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12634631.png)
![3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12634641.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12634648.png)
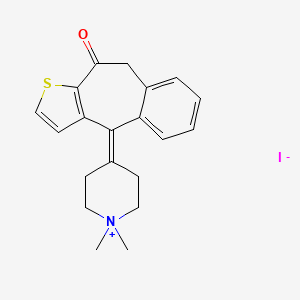
![1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-](/img/structure/B12634666.png)

![1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12634677.png)
